molecular formula C9H12ClNS B071091 3-Chloro-2-(isopropylthio)aniline CAS No. 179104-32-6

3-Chloro-2-(isopropylthio)aniline

Cat. No. B071091
Key on ui cas rn: 179104-32-6
M. Wt: 201.72 g/mol
InChI Key: HJYRCWDQTVQNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05872300

Procedure details

46.6 g of 2-chloro-6-nitrophenyl-isopropylsulfane, 160 ml of methanol and 5 g of Raney nickel 55 (water-moist, washed with methanol) were introduced into a steel autoclave. After flushing with nitrogen and hydrogen, the mixture was heated to 50° C., while stirring, and hydrogenation was carried out by forcing in hydrogen up to a maximum of 2 bar. After 2.5 hours, the uptake of hydrogen had ended. The mixture was then cooled to room temperature, the hydrogen was let down and the nickel catalyst was removed by filtration with suction and washed with methanol. After removal of the solvent, 39.9 g of 2-amino-6-chlorophenyl-isopropylsulfane were obtained in a purity of 97.8% (GC), which corresponds to 97% of theory. Only 0.2% of 2-aminophenylisopropylsulfane (formed by dehalogenation) was found as an impurity. Pure, colorless 2-amino-6-chlorophenyl-isopropylsulfane with a content of more than 99% was obtained by distillation at a boiling point of 144° C. at 11 mbar.
Quantity
46.6 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[S:11][CH:12]([CH3:14])[CH3:13]>[Ni].CO>[NH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[C:3]=1[S:11][CH:12]([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
46.6 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)[N+](=O)[O-])SC(C)C
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
160 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After flushing with nitrogen and hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the nickel catalyst was removed by filtration with suction
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
After removal of the solvent

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NC1=C(C(=CC=C1)Cl)SC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 39.9 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.